molecular formula C17H21BrN4O2 B279758 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

货号: B279758
分子量: 393.3 g/mol
InChI 键: FYCFPMNEBNWCOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer AG and has been extensively studied for its potential in cancer treatment.

作用机制

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 inhibits several protein kinases, including RAF kinase and receptor tyrosine kinases, by binding to the ATP-binding site of these enzymes. This leads to a disruption of downstream signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 43-9006 has also been shown to have anti-inflammatory effects and to modulate the immune system.

实验室实验的优点和局限性

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and there is a large body of literature on its mechanism of action and potential therapeutic uses. However, this compound 43-9006 also has some limitations. It is a relatively non-specific inhibitor, and its effects on other protein kinases may limit its therapeutic potential. It is also a potent inhibitor of CYP3A4, which can lead to drug-drug interactions and toxicity.

未来方向

There are several future directions for the study of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006. One area of research is the development of more specific inhibitors of RAF kinase and receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Additionally, there is ongoing research into the combination of this compound 43-9006 with other targeted therapies and immunotherapies for the treatment of cancer.

合成方法

The synthesis of 4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 involves several steps, including the reaction of 4-bromo-1,5-dimethyl-2-nitrobenzene with 3-(4-morpholinylmethyl)aniline to form the intermediate 4-bromo-1,5-dimethyl-N-(3-(4-morpholinylmethyl)phenyl)-2-nitrobenzamide. This intermediate is then reduced to the corresponding amine, followed by a reaction with 3-(4-chloro-3-trifluoromethylphenyl)-1H-pyrazole-5-carboxylic acid to form the final product, this compound 43-9006.

科学研究应用

4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide 43-9006 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which play a key role in cancer cell proliferation and survival. This compound 43-9006 has been tested in preclinical and clinical studies for the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

属性

分子式

C17H21BrN4O2

分子量

393.3 g/mol

IUPAC 名称

4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23)

InChI 键

FYCFPMNEBNWCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

规范 SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。